N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide
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Overview
Description
“N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide” is a complex organic compound. It contains a benzamide moiety, which is an amide derivative of benzoic acid . It also has a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound also contains sulfonyl and ethyl groups.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the pyridine ring could introduce some non-planarity. The sulfonyl group is typically trigonal planar, and the ethyl group would add some steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide and sulfonyl groups could enhance its solubility in polar solvents. The pyridine ring might contribute to its basicity .Mechanism of Action
The mechanism of action of this compound would depend on its intended use, particularly if it’s designed to interact with biological systems. For instance, many drugs containing a pyridine ring are used for their basic properties, as the nitrogen in the ring can act as a Lewis base and form a coordinate bond with a Lewis acid .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-18-16(20)14-9-13(6-7-15(14)23-2)24(21,22)19-11-12-5-4-8-17-10-12/h4-10,19H,3,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURPNBPIBIJIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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